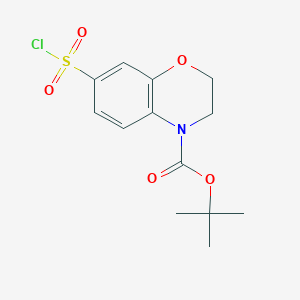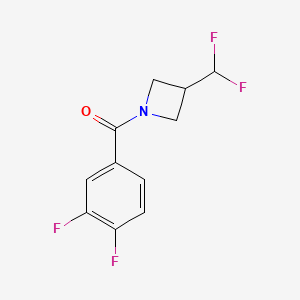
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone, also known as AZD9291, is a small molecule drug that is used in the treatment of non-small cell lung cancer (NSCLC). It belongs to the class of drugs called third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Mecanismo De Acción
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone selectively inhibits the mutant EGFR by binding to the ATP-binding pocket of the kinase domain. It forms a covalent bond with the cysteine residue at position 797, which is unique to the mutant EGFR. This results in inhibition of the downstream signaling pathways that are activated by the mutant EGFR, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to have a favorable safety profile with minimal toxicity. It has been shown to have a higher potency and selectivity for the mutant EGFR compared to other EGFR TKIs. It has also been shown to have a longer half-life, which allows for once-daily dosing. (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to have a higher penetration into the central nervous system, which is important in the treatment of brain metastases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has several advantages for lab experiments. It has a high potency and selectivity for the mutant EGFR, which allows for the study of the downstream signaling pathways that are activated by the mutant EGFR. It has a longer half-life, which allows for sustained inhibition of the mutant EGFR. However, (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone. One direction is the combination of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone with other targeted therapies or immunotherapies to improve its efficacy and overcome resistance. Another direction is the development of predictive biomarkers to identify patients who are most likely to benefit from (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone. Additionally, the use of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone in other types of cancer with EGFR mutations is an area of future research. Finally, the optimization of the synthesis method and formulation of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is an area of ongoing research to improve its bioavailability and pharmacokinetics.
Conclusion
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is a promising third-generation EGFR TKI that has shown efficacy in the treatment of EGFR-mutated NSCLC. Its high potency and selectivity for the mutant EGFR, longer half-life, and favorable safety profile make it an attractive option for the treatment of NSCLC. Ongoing research and development of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone will continue to improve its efficacy and overcome resistance, and expand its use in other types of cancer with EGFR mutations.
Métodos De Síntesis
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is synthesized by reacting (3,4-difluorophenyl)methanone with (3-(difluoromethyl)azetidin-1-yl)boronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of dimethylformamide and water at elevated temperature and pressure. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutated NSCLC who have developed resistance to first-generation and second-generation EGFR TKIs. (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to selectively inhibit the mutant EGFR while sparing the wild-type EGFR, thus reducing the risk of toxicity. It has also been shown to have a longer progression-free survival compared to other EGFR TKIs.
Propiedades
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c12-8-2-1-6(3-9(8)13)11(17)16-4-7(5-16)10(14)15/h1-3,7,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWIHQQVVODDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)
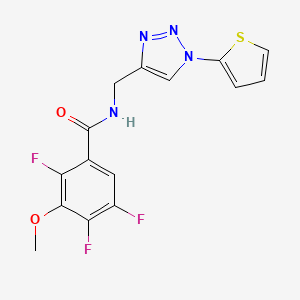
![N-isopentyl-2-(4-oxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2572839.png)
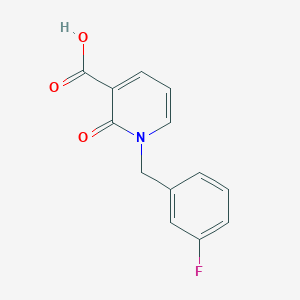
![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)

![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)
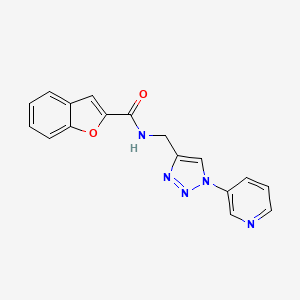
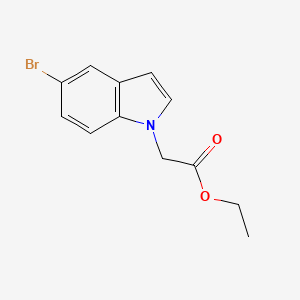
![2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2572855.png)
